molecular formula C15H20ClNO2 B13883478 Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride CAS No. 1187173-86-9

Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride

Cat. No.: B13883478
CAS No.: 1187173-86-9
M. Wt: 281.78 g/mol
InChI Key: NODVKYVZFOOFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate hydrochloride is a spirocyclic compound featuring a fused dihydroindene-piperidine core. The molecule includes a methyl ester group at position 1 and exists as a hydrochloride salt, enhancing its aqueous solubility. Spirocyclic architectures are prized in medicinal chemistry for their conformational rigidity, which can improve target selectivity and metabolic stability .

Properties

CAS No.

1187173-86-9

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H19NO2.ClH/c1-18-14(17)12-10-15(6-8-16-9-7-15)13-5-3-2-4-11(12)13;/h2-5,12,16H,6-10H2,1H3;1H

InChI Key

NODVKYVZFOOFMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CCNCC2)C3=CC=CC=C13.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-dihydroindene with piperidine in the presence of a suitable catalyst can yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Spiro[indene-piperidine] Cores

The target compound shares structural motifs with several spiro[indene-piperidine] derivatives. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate hydrochloride Methyl ester (position 1), HCl salt 335.83 (free base) + 36.46 (HCl) High solubility due to HCl salt; rigid spirocore
2-[1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid tert-Butyl ester, acetic acid side chain 359.45 (free acid) Increased polarity from carboxylic acid; tert-butyl ester enhances lipophilicity
6-Fluoro-spiro[2H-indene-2,4'-piperidin]-3(1H)-one hydrochloride Fluorine (position 6), ketone group 305.77 (free base) + 36.46 (HCl) Fluorine enhances electronegativity; ketone introduces hydrogen-bonding potential
Spiro[indene-1,4'-piperidine] hydrochloride No ester/functional groups 247.76 (free base) + 36.46 (HCl) Simplest analog; lacks functionalization for targeted interactions
Key Observations:
  • Substituent Effects : The methyl ester in the target compound balances lipophilicity and solubility, whereas tert-butyl esters (e.g., in ) increase molecular weight and logP .
  • Salt Forms : Hydrochloride salts universally improve water solubility, critical for pharmacokinetics .

Physicochemical and Spectroscopic Comparisons

NMR and HRMS Data
  • Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (): $ ^1H $ NMR (CDCl₃): δ 4.16–4.08 (m, 4H), 3.85 (s, 2H). $ ^{13}C $ NMR: δ 173.2 (ester C=O), 157.1 (imine). HRMS: m/z 301.1758 [M + H]+. This non-spiro piperidine derivative shows distinct splitting patterns due to its linear structure .
  • Target Compound: Expected $ ^1H $ NMR signals: δ 3.7–3.9 (s, 3H, methyl ester), 2.5–3.5 (m, piperidine protons). Spirocyclic rigidity reduces conformational variability, simplifying NMR spectra compared to non-spiro analogs .
Solubility and LogP
  • The hydrochloride salt of the target compound likely has a logP ~2.5 (estimated), lower than tert-butyl ester analogs (logP ~3.8) due to ionic character .
  • 6-Fluoro derivative (CAS 1447608-08-3): LogP ~2.9; fluorine’s hydrophobicity offsets ketone polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.